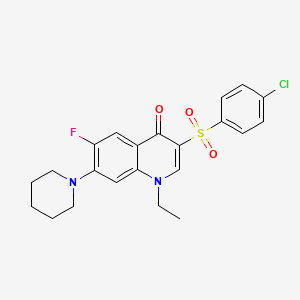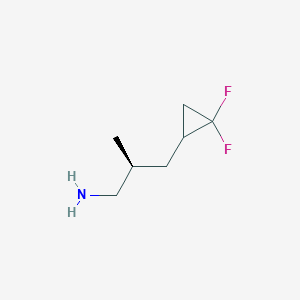
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes furan, pyrazole, and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanol. This can be achieved through the reaction of furan-2-carbaldehyde with 1H-pyrazole in the presence of a base like sodium hydride.
Acryloylation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.
Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of epoxides or sulfoxides depending on the ring oxidized.
Reduction: Hydrogenated derivatives with reduced double bonds.
Substitution: Alkylated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, which are valuable in medicinal chemistry.
Medicine
In medicinal research, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the materials science industry, this compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its conjugated system and electronic properties.
Mécanisme D'action
The mechanism by which (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might influence cellular pathways involved in processes like apoptosis, cell proliferation, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a distinct set of chemical and physical properties. This structural diversity enhances its potential for various applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-2-11-22-13)17-12-14(15-5-1-10-21-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTLXSLYBHQLMZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)



![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)
![(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839351.png)






